molecular formula C24H30O6 B13719641 16-Meprednisone acetate

16-Meprednisone acetate

Cat. No.: B13719641
M. Wt: 414.5 g/mol
InChI Key: RZAMUHXEOMZXET-YZIAHKENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Meprednisone acetate is a synthetic glucocorticoid, a class of steroid hormones known for their anti-inflammatory and immunosuppressive properties. It is a derivative of prednisone and is used in various pharmaceutical applications due to its potent biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Meprednisone acetate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 16-Meprednisone acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 16-Meprednisone acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. The compound exerts its effects by influencing the expression of genes involved in inflammation and immune response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and efficacy compared to other glucocorticoids .

Properties

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

[2-[(10R,13S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21?,22-,23-,24-/m0/s1

InChI Key

RZAMUHXEOMZXET-YZIAHKENSA-N

Isomeric SMILES

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C

Origin of Product

United States

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